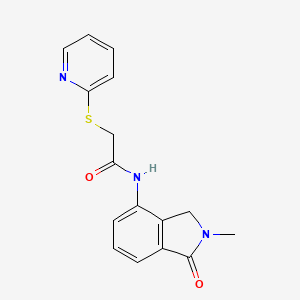
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide, also known as MI-2, is a small molecule inhibitor that has been shown to selectively target the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease activity. MALT1 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. MI-2 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
作用機序
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide selectively inhibits the protease activity of MALT1, which is involved in the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. MALT1 cleaves and activates several proteins involved in the NF-κB pathway, including the transcription factor RelB. By inhibiting MALT1, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide blocks the activation of NF-κB and downstream signaling events, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of inflammatory cytokine production. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting a potential role in combination therapy.
実験室実験の利点と制限
The advantages of using N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in lab experiments include its selectivity for MALT1, its potential therapeutic applications in various diseases, and its ability to enhance the anti-tumor activity of other chemotherapeutic agents. However, there are also some limitations to using N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for research on N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide, including:
1. Optimization of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Development of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide analogs with improved selectivity and potency.
3. Investigation of the potential therapeutic applications of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in combination with other chemotherapeutic agents.
4. Investigation of the role of MALT1 in various diseases and the potential for MALT1 inhibitors such as N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide to be used as therapeutic agents.
5. Investigation of the potential use of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in personalized medicine, where the selection of patients for treatment is based on the presence of specific biomarkers.
In conclusion, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide is a small molecule inhibitor that selectively targets the MALT1 protease activity and has potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide and its analogs could lead to the development of new and effective therapies for various diseases.
合成法
The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide involves several steps, starting with the reaction of 2-mercaptopyridine with 2-bromoacetamide to form 2-(pyridin-2-ylsulfanyl)acetamide. This intermediate is then reacted with 2-methylisoindoline-1,3-dione in the presence of a base to form N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide. The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors such as breast, prostate, and lung cancer. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents. In addition, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been shown to have potential therapeutic applications in autoimmune disorders such as multiple sclerosis and inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-19-9-12-11(16(19)21)5-4-6-13(12)18-14(20)10-22-15-7-2-3-8-17-15/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFACWAOAPAQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432788.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![4-fluoro-N-[1-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]cyclopropyl]bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B7432814.png)
![N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432822.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![N-[1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7432828.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)